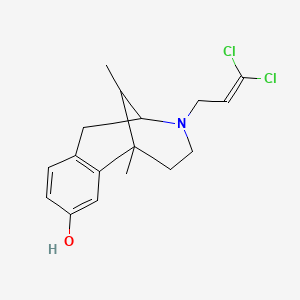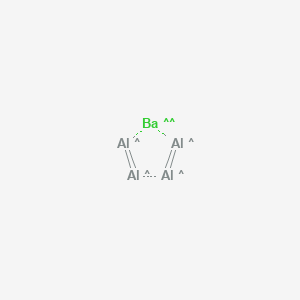
Barium aluminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium aluminide is an intermetallic compound composed of barium and aluminum. It is known for its unique crystal structure and properties, which make it a subject of interest in various scientific and industrial applications. The compound is typically represented by the formula BaAl₂, although other stoichiometries such as Ba₄Al₇ and Ba₃Al₅ also exist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium aluminide can be synthesized through various methods, including arc-melting and high-temperature reactions. In one common method, high-purity barium (99.9%) and aluminum (99.99%) are pre-reacted in various ratios by arc-melting using reduced currents to avoid the evaporation of barium. The sample mass typically ranges from 0.5 to 0.7 grams, with mass losses kept below 0.3% .
Industrial Production Methods: Industrial production of this compound often involves high-temperature synthesis and differential thermal analysis to establish the formation temperatures of the corresponding binary phases. The powdered samples are enclosed in tantalum containers for thermal treatment to minimize the volume of the reaction chamber .
Chemical Reactions Analysis
Types of Reactions: Barium aluminide undergoes various chemical reactions, including oxidation and decomposition. For instance, Ba₄Al₇ decomposes peritectically at 841°C . The compound can also participate in substitution reactions with other metal ions.
Common Reagents and Conditions: Reagents such as barium chloride and aluminum sulfate can react to form this compound under controlled conditions. High-temperature environments and specific crystallographic conditions are often required for these reactions .
Major Products: The major products formed from these reactions include various barium-aluminum intermetallic compounds, such as Ba₄Al₇, Ba₃Al₅, and Ba₂₁Al₄₀ .
Scientific Research Applications
Barium aluminide has several scientific research applications, including:
Chemistry: Used in the study of intermetallic compounds and phase diagrams.
Biology and Medicine:
Industry: Utilized in the production of high-strength, lightweight materials for aerospace and automotive industries
Mechanism of Action
The mechanism of action of barium aluminide involves its unique crystal structure, which includes Kagomé nets of aluminum atoms. These structures contribute to the compound’s stability and reactivity. The molecular targets and pathways involved in its reactions are primarily related to its intermetallic nature and the interactions between barium and aluminum atoms .
Comparison with Similar Compounds
- Barium tetraaluminide (BaAl₄)
- Barium aluminide (Ba₃Al₅)
- This compound (Ba₇Al₁₀)
- This compound (Ba₂₁Al₄₀)
Uniqueness: this compound is unique due to its specific crystal structure and the ability to form various stoichiometries. This versatility makes it distinct from other intermetallic compounds and valuable for specialized applications .
Properties
Molecular Formula |
Al4Ba |
|---|---|
Molecular Weight |
245.25 g/mol |
InChI |
InChI=1S/4Al.Ba |
InChI Key |
CNMLKYRHFLUEAL-UHFFFAOYSA-N |
Canonical SMILES |
[Al]=[Al].[Al]=[Al].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


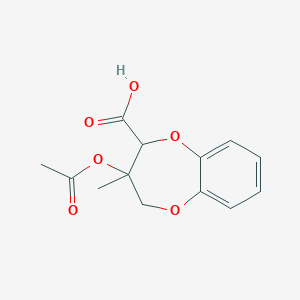
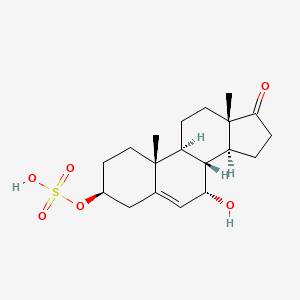
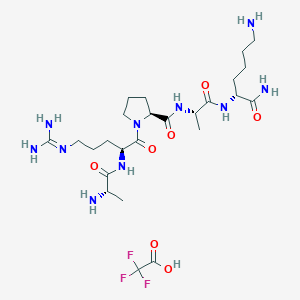

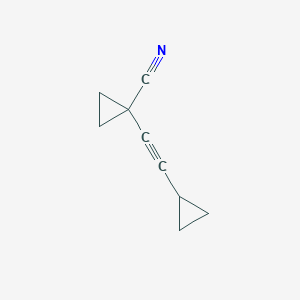
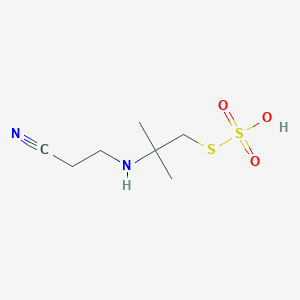
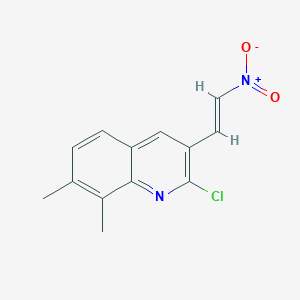
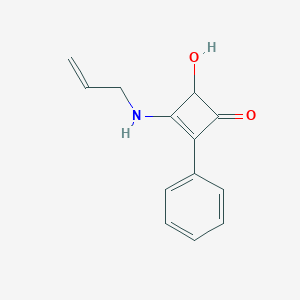


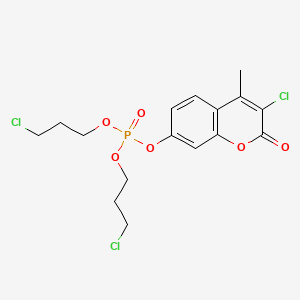
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
